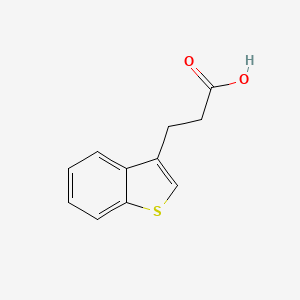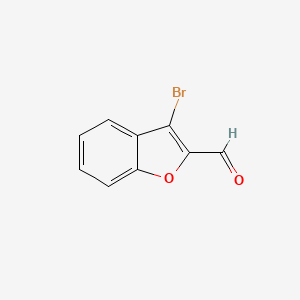
3-Bromo-1-benzofuran-2-carbaldehyde
Overview
Description
3-Bromo-1-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocycles
3-Bromo-1-benzofuran-2-carbaldehyde has been utilized as a precursor for synthesizing a variety of novel heterocycles. Researchers have developed methods to generate diverse compounds by reacting it with other chemicals, showcasing its versatility in organic synthesis. The resulting compounds have been structurally characterized by spectroscopic methods, underscoring the potential of this compound in facilitating the development of new chemical entities with potential applications in various fields (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Catalytic Domino Processes
Another significant application involves its use in catalytic domino processes to synthesize benzofurans. For instance, a domino transformation catalyzed by CuI successfully converted derivatives of this compound into 2,3-disubstituted benzofurans. This process highlights its utility in constructing complex molecular frameworks efficiently, offering a pathway to substances that might possess valuable pharmacological properties (Lu, Wang, Zhang, & Ma, 2007).
Palladium-Catalyzed Transformations
The compound also plays a critical role in palladium-catalyzed transformations. A notable study reported the conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins under palladium catalysis. This method involves multiple bond formations and transformations in a single step, demonstrating the compound's utility in facilitating complex chemical reactions. Additionally, the photophysical properties of the synthesized compounds were explored, indicating potential applications in material science or as probes in biological systems (Galvani et al., 2017).
Antimicrobial Applications
Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. Through the synthesis of benzofuran aryl ureas and carbamates, researchers have explored the biological significance of these compounds. This research direction not only expands the chemical utility of this compound but also paves the way for potential therapeutic applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
3-Bromo-1-benzofuran-2-carbaldehyde is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds, including this compound, can affect various biochemical pathways due to their broad range of biological activities
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects . The specific effects of this compound on molecular and cellular processes are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
3-Bromo-1-benzofuran-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the subsequent activation of caspases . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . This compound can also act as a reactive electrophile, forming covalent adducts with nucleophilic sites on biomolecules such as proteins and DNA . These interactions can lead to alterations in protein structure and function, as well as DNA damage and mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-tumor activity and protection against oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular macromolecules . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into reactive intermediates that can further react with cellular nucleophiles . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . Its localization to these compartments can enhance its effects on cellular metabolism and stress responses .
Properties
IUPAC Name |
3-bromo-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHLNJBEPAUFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491564 | |
| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38281-52-6 | |
| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-benzofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



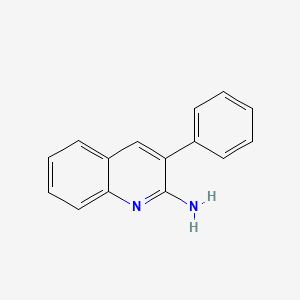


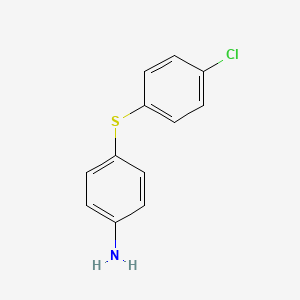


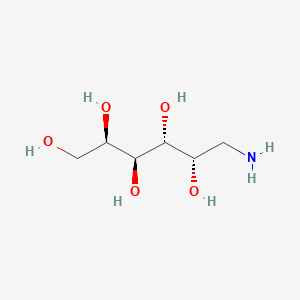
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

